![molecular formula C11H25NOSi B13992863 [1-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclopropyl]methanamine](/img/structure/B13992863.png)
[1-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclopropyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclopropyl]methanamine is a compound that features a cyclopropyl group attached to a methanamine moiety, with a tert-butyl(dimethyl)silyl group protecting the hydroxyl functionality
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclopropyl]methanamine typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or N-methylimidazole, often in solvents like dimethylformamide (DMF) or acetonitrile . The reaction conditions are generally mild, with temperatures ranging from 24°C to 80°C depending on the specific requirements .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
[1-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclopropyl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
[1-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclopropyl]methanamine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of [1-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclopropyl]methanamine involves the protection of hydroxyl groups through the formation of a stable silyl ether. The tert-butyl(dimethyl)silyl group provides steric hindrance, preventing unwanted reactions at the protected site . This stability is due to the formation of a strong Si-O bond and the resistance to hydrolysis under basic conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl ethers: Less hydrolytically stable compared to tert-butyl(dimethyl)silyl ethers.
Triisopropylsilyl ethers: More sterically hindered but also more stable than trimethylsilyl ethers.
tert-Butyl(diphenyl)silyl ethers: Similar stability but with different steric properties.
Uniqueness
[1-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclopropyl]methanamine is unique due to its combination of a cyclopropyl group and a tert-butyl(dimethyl)silyl protecting group. This combination provides both stability and reactivity, making it a valuable compound in various synthetic applications .
Eigenschaften
Molekularformel |
C11H25NOSi |
|---|---|
Molekulargewicht |
215.41 g/mol |
IUPAC-Name |
[1-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C11H25NOSi/c1-10(2,3)14(4,5)13-9-11(8-12)6-7-11/h6-9,12H2,1-5H3 |
InChI-Schlüssel |
BETIZJQWWDLROF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1(CC1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8-chloro-3,5-dihydro-2H-furo[2,3-f]indol-2-yl)methanol](/img/structure/B13992782.png)

![Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-1-yl]butanoate](/img/structure/B13992789.png)
![8-Iodo-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B13992791.png)


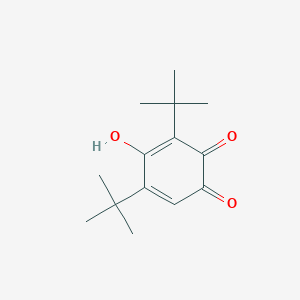
![Dimethyl 5,6-bis(acetyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B13992817.png)
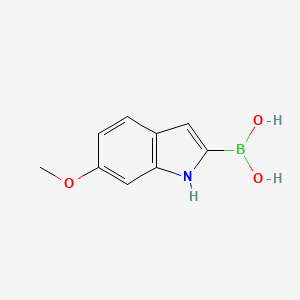
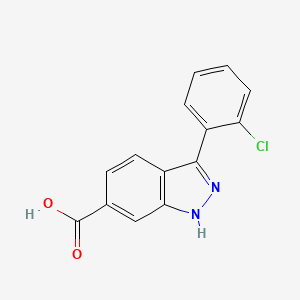
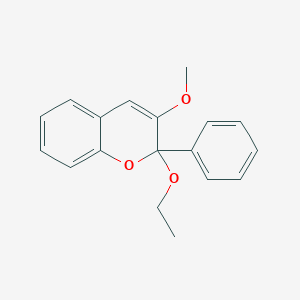
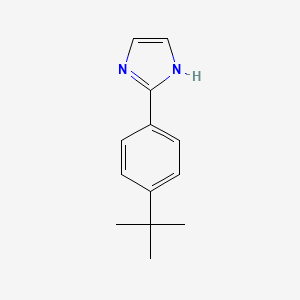
![4-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-carbothioamide](/img/structure/B13992846.png)

